molecular formula C10H12O4 B12408578 2-(2-Ethoxyphenoxy)acetic acid-d5

2-(2-Ethoxyphenoxy)acetic acid-d5

Cat. No.: B12408578
M. Wt: 201.23 g/mol
InChI Key: MZQTVOLNWAPPBT-ZBJDZAJPSA-N
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Description

2-(2-Ethoxyphenoxy)acetic acid-d5 is a deuterium-labeled analog of 2-(2-Ethoxyphenoxy)acetic acid. The incorporation of deuterium, a stable isotope of hydrogen, is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds. This compound is primarily used as a tracer in drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)acetic acid-d5 typically involves the deuteration of 2-(2-Ethoxyphenoxy)acetic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)acetic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(2-Ethoxyphenoxy)acetic acid-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)acetic acid-d5 involves its use as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in the metabolism and pharmacokinetics of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetic acid-d5: Another deuterium-labeled analog with a methoxy group instead of an ethoxy group.

    2-(4-Methoxyphenoxy)acetic acid-d5: Similar structure but with the methoxy group at the para position.

    2-(4-Ethoxyphenoxy)acetic acid-d5: Similar structure but with the ethoxy group at the para position.

Uniqueness

2-(2-Ethoxyphenoxy)acetic acid-d5 is unique due to its specific substitution pattern and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking of the compound’s behavior in various systems. The ethoxy group provides different steric and electronic effects compared to methoxy or other substituents, influencing the compound’s reactivity and interactions .

Properties

Molecular Formula

C10H12O4

Molecular Weight

201.23 g/mol

IUPAC Name

2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid

InChI

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2

InChI Key

MZQTVOLNWAPPBT-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)O

Origin of Product

United States

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